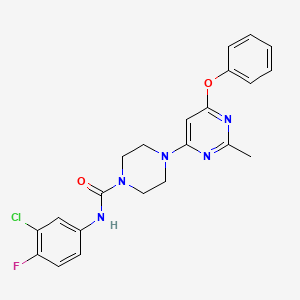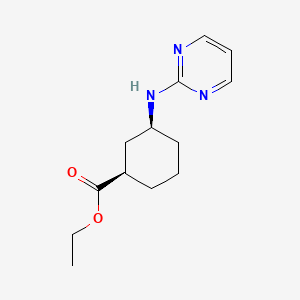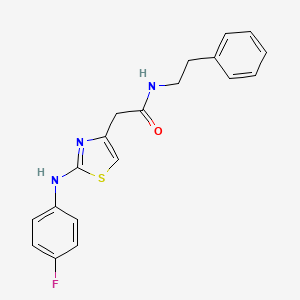![molecular formula C13H13BrO B3010422 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one CAS No. 362657-66-7](/img/structure/B3010422.png)
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one is a complex organic compound with the molecular formula C13H13BrO and a molecular weight of 265.15 g/mol This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor, followed by oxidation to introduce the ketone group. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted tricyclic compounds, while oxidation and reduction can modify the functional groups present on the molecule.
科学的研究の応用
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one is not fully understood, but it is believed to interact with various molecular targets due to its unique structure. The bromine atom and ketone group can participate in different types of chemical interactions, potentially affecting biological pathways and molecular processes .
類似化合物との比較
Similar Compounds
- 5-Chlorotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one
- 5-Fluorotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one
- 5-Iodotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one
Uniqueness
5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine counterparts .
特性
IUPAC Name |
5-bromotricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVBODNBFCXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(CC1C2=O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate](/img/structure/B3010340.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![3-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indazole](/img/structure/B3010344.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)



![Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate](/img/structure/B3010359.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3010360.png)
![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)
